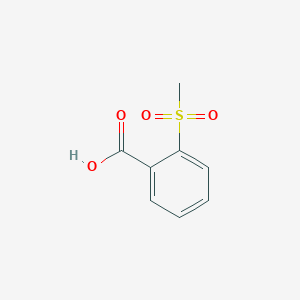

2-(Methylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140153. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSXEZOLBIJVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300953 | |

| Record name | 2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33963-55-2 | |

| Record name | 33963-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzoic acid, a sulfur-containing aromatic carboxylic acid, serves as a versatile building block in the synthesis of a variety of chemical entities, including active pharmaceutical ingredients (APIs) and agrochemicals. Its chemical structure, characterized by the presence of both a carboxylic acid and a methylsulfonyl group on a benzene ring, imparts unique reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, synthesis, and known biological relevance, presented with clarity and detail for the scientific community.

Chemical and Physical Properties

This compound (CAS RN: 33963-55-2) is a white to light yellow or light green powder.[1][2] The presence of the polar sulfonyl and carboxyl groups influences its solubility and crystalline structure. While detailed experimental data for some properties are not widely published, a compilation of available and estimated data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C8H8O4S | [1] |

| Molecular Weight | 200.21 g/mol | [1] |

| Melting Point | 136-141 °C | [1][2] |

| Boiling Point | 307.93°C (rough estimate) | [1][2] |

| Appearance | White to light yellow or light green powder/chunks | [1][2] |

| CAS Number | 33963-55-2 | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often involving the oxidation of the corresponding methylthio precursor. A general synthetic pathway is outlined below.

General Synthesis Workflow```dot

Caption: The logical progression from this compound to a potential drug or herbicide candidate.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [2]Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a chemical compound with significant potential in synthetic chemistry, particularly in the fields of drug discovery and agrochemical development. Its well-defined chemical properties and reactivity make it a valuable intermediate for the creation of novel bioactive molecules. This guide has summarized the key technical information available for this compound, providing a solid foundation for researchers and scientists working with or considering the use of this compound in their research endeavors. Further investigation into its specific biological targets and mechanisms of action could unveil new therapeutic or agricultural applications.

References

Technical Guide: Physical Properties of 2-(Methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-(Methylsulfonyl)benzoic acid. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and experimental design. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical workflow for the physical characterization of this compound.

Core Physical Properties

This compound is a white to light yellow or light green powder[1]. A summary of its key physical properties is presented below.

| Physical Property | Value | Source |

| Melting Point | 136-141 °C | [2] |

| Boiling Point | 307.93°C (rough estimate) | [2] |

| Appearance | White to light yellow or light green powder | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of chemical compounds like this compound are outlined below. These are standard methods widely used in the field.

Melting Point Determination (Capillary Method)

The capillary method is a common technique for determining the melting point of a solid.[3][4]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as its melting point. Pure crystalline substances typically have a sharp, well-defined melting point.[3][4]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, which is sealed at one end.[3]

-

Apparatus Setup: The capillary tube is placed in a heating block or a Thiele tube filled with a high-boiling point oil, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated gradually, and the rate of temperature increase is controlled, especially near the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt and when it completely liquefies are recorded to give the melting point range.

Boiling Point Determination (Siwoloboff Method)

For small quantities of a liquid, the Siwoloboff method is a suitable technique for determining the boiling point.[1][5]

Principle: A small sample of the liquid is heated in a tube along with an inverted, sealed capillary tube. As the liquid heats and boils, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube at the boiling point.[1]

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube.

-

Apparatus Setup: A sealed capillary tube is placed, open end down, into the fusion tube containing the sample. The fusion tube is then attached to a thermometer.[1]

-

Heating: The assembly is heated in a suitable bath. Bubbles will be observed emerging from the open end of the capillary tube.[5]

-

Observation: The heating is stopped, and the bath is allowed to cool. The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point.[1]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6]

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[6]

Procedure:

-

Sample Preparation: An excess of the solid this compound is added to a flask containing the solvent of interest (e.g., water, ethanol).

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[7]

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.[8][9]

Principle: The compound is dissolved in a suitable solvent and titrated with a standard solution of a strong base (for an acidic compound). The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.[10]

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a solvent, typically water or a water-cosolvent mixture.

-

Titration: A calibrated pH electrode is immersed in the solution, and a standard solution of a strong base (e.g., NaOH) is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[10]

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like this compound.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 33963-55-2 [m.chemicalbook.com]

- 3. westlab.com [westlab.com]

- 4. thinksrs.com [thinksrs.com]

- 5. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 2-(Methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzoic acid, identified by the CAS number 33963-55-2 , is an organic compound belonging to the family of substituted benzoic acids.[1][2][3][4] Its structure, featuring both a carboxylic acid and a methylsulfonyl group on a benzene ring, makes it a subject of interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and a discussion of its potential applications in research and drug development, based on available data and the activities of structurally related molecules.

Core Data Presentation

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 33963-55-2 | [1][2][3] |

| Molecular Formula | C₈H₈O₄S | [1] |

| Molecular Weight | 200.21 g/mol | [1] |

| Appearance | White solid | [4] |

| Solubility | Sparingly soluble in water | [4] |

| IUPAC Name | This compound |

Note: Specific experimental data for properties like melting and boiling points are not consistently reported in publicly available literature.

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a common and chemically sound method is the oxidation of its precursor, 2-(methylthio)benzoic acid. This process is analogous to the synthesis of other methylsulfonyl-substituted benzoic acids.[5]

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process starting from 2-chlorobenzonitrile. The first step involves the formation of 2-(methylthio)benzoic acid, which is then oxidized to the final product.

Experimental Protocol: Oxidation of 2-(methylthio)benzoic acid

This protocol is a representative example based on the synthesis of structurally similar compounds and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(methylthio)benzoic acid in glacial acetic acid.

-

Reagent Addition: Cool the mixture in an ice-water bath. Slowly add a stoichiometric excess of an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), to the cooled and stirring solution. The addition should be dropwise to control the reaction temperature.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to a moderately elevated temperature (e.g., 70-100 °C) and maintain it for a period sufficient to ensure complete oxidation (typically monitored by thin-layer chromatography).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the product can be isolated by quenching the excess oxidant with a reducing agent (e.g., sodium sulfite solution), followed by extraction with an organic solvent. The organic extracts are then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to obtain the final product of high purity.

Applications in Drug Discovery and Development

While direct applications of this compound in pharmaceuticals are not extensively documented, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to possess a wide range of pharmacological activities. Furthermore, the methylsulfonyl group can influence a molecule's polarity and ability to act as a hydrogen bond acceptor, which can be crucial for its interaction with biological targets.

Derivatives of methylsulfonyl benzoic acid are utilized as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic medications, as well as in the formulation of herbicides.[6] For instance, related compounds like 2-Methoxy-5-(methylsulfonyl)benzoic acid serve as crucial building blocks for antipsychotic medications.[7][8] The specific substitution pattern in this compound offers a unique scaffold for the development of novel therapeutic agents.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: A proposed two-step synthesis pathway for this compound.

Logical Relationship Diagram: Potential Research Applications

This diagram outlines the logical progression from the compound's chemical properties to its potential applications in research and development, based on the characteristics of related compounds.

Caption: Logical flow from chemical features to potential R&D uses.

References

- 1. scbt.com [scbt.com]

- 2. 33963-55-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 33963-55-2 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. CAS 50390-76-6: 2-Methoxy-5-(methylsulfonyl)benzoic acid [cymitquimica.com]

Spectroscopic Profile of 2-(Methylsulfonyl)benzoic Acid: A Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of the spectroscopic data for 2-(Methylsulfonyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this document curates predicted data and outlines generalized, yet detailed, experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | d | 1H | Aromatic H (ortho to COOH) |

| ~7.7-7.9 | m | 2H | Aromatic H |

| ~7.5-7.7 | m | 1H | Aromatic H |

| ~3.3 | s | 3H | -SO₂CH₃ |

| ~11-13 | br s | 1H | -COOH |

| Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00). |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168-172 | C=O (Carboxylic acid) |

| ~138-142 | Aromatic C-SO₂ |

| ~132-135 | Aromatic C-COOH |

| ~128-133 | Aromatic CH |

| ~125-128 | Aromatic CH |

| ~43-46 | -SO₂CH₃ |

| Solvent: CDCl₃ or DMSO-d₆. |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1300-1350 & 1140-1160 | Strong | S=O stretch (Sulfone) |

| 1200-1300 | Medium | C-O stretch (Carboxylic acid) |

| 750-800 | Strong | C-H bend (ortho-disubstituted aromatic) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 200 | Moderate | [M]⁺ (Molecular Ion) |

| 183 | High | [M - OH]⁺ |

| 155 | Moderate | [M - COOH]⁺ |

| 121 | High | [M - SO₂CH₃]⁺ |

| 79 | Moderate | [SO₂CH₃]⁺ |

| Ionization Method: Electron Ionization (EI). |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Glass pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Shimming: Place the NMR tube in the spectrometer's probe and perform shimming of the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be required compared to the ¹H spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

FTIR spectrometer

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

Sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer a portion of the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically subtract the background spectrum. Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or GC inlet

-

Volatile solvent (e.g., methanol, dichloromethane) if using a GC inlet

-

This compound sample

Procedure (Direct Insertion Probe):

-

Sample Preparation: Place a small amount of the solid sample into a capillary tube.

-

Introduction: Insert the capillary tube into the direct insertion probe.

-

Ionization: Introduce the probe into the high-vacuum source of the mass spectrometer. The sample is heated, causing it to vaporize and subsequently be ionized by a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying the neutral fragments lost.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

General Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to use these protocols as a starting point and adapt them to their specific instrumentation and experimental conditions.

Solubility profile of 2-(Methylsulfonyl)benzoic acid in various solvents

An In-depth Technical Guide to the Solubility Profile of 2-(Methylsulfonyl)benzoic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the predicted solubility in a range of common solvents based on the compound's chemical structure and general solubility principles. Furthermore, it details a standardized experimental protocol for accurately determining the solubility of this compound, providing a framework for researchers to generate precise data.

Predicted Solubility Profile

This compound is a polar molecule containing both a carboxylic acid group and a sulfonyl group. The presence of these polar functional groups, capable of hydrogen bonding, suggests that it will exhibit higher solubility in polar solvents. Conversely, its solubility is expected to be limited in non-polar solvents. The aromatic ring contributes to some non-polar character, which may allow for some solubility in solvents with moderate polarity.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Soluble | The carboxylic acid and sulfonyl groups can form hydrogen bonds with water. However, the benzene ring may limit high solubility. Solubility is expected to increase with pH as the carboxylate salt is formed. |

| Methanol | Soluble | The polar hydroxyl group of methanol can interact favorably with the polar groups of the solute. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar compounds. |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar solvent capable of solvating both the polar and non-polar parts of the molecule. | |

| Acetone | Moderately Soluble | Acetone has a significant dipole moment and can act as a hydrogen bond acceptor. | |

| Acetonitrile | Sparingly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor compared to other polar aprotic solvents. | |

| Non-Polar | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute, but the overall polarity mismatch will limit solubility. |

| Hexane | Insoluble | The non-polar nature of hexane makes it a poor solvent for the highly polar this compound. | |

| Diethyl Ether | Sparingly Soluble | Diethyl ether has a small dipole moment and can act as a hydrogen bond acceptor, allowing for some limited solubility. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents using a standard gravimetric method.[1][2][3]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Collection and Separation:

-

After the equilibration period, allow the solution to stand undisturbed for a few hours to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the saturated solution at a high speed.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is achieved.

-

Accurately weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

-

Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant collected) x 100

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: A flowchart of the gravimetric method for solubility determination.

References

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)benzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(methylsulfonyl)benzoic acid and its key derivatives. This compound class is of significant interest in medicinal chemistry and drug development, serving as crucial intermediates in the synthesis of various pharmaceutical agents. This document details common synthetic strategies, experimental protocols, and quantitative data to facilitate research and development in this area.

Core Synthesis Strategies

The synthesis of this compound and its derivatives generally proceeds through two main strategic routes:

-

Oxidation of a Thioether Precursor: This is the most common and direct approach, involving the synthesis of a 2-(methylthio)benzoic acid intermediate, followed by oxidation of the sulfide to the corresponding sulfone.

-

Substitution Reactions on a Pre-functionalized Benzene Ring: This strategy involves utilizing a starting material that already contains the methylsulfonyl group or a precursor, followed by the introduction or modification of the carboxylic acid functionality.

This guide will focus on the first strategy, which offers greater flexibility and is more widely reported in the literature. The key steps involve the formation of the C-S bond to create the thioether, followed by its oxidation.

Synthesis of the Key Intermediate: 2-(Methylthio)benzoic Acid

The formation of 2-(methylthio)benzoic acid is a critical step. Two primary methods for its synthesis are the Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation

The Ullmann condensation is a classic method for forming aryl-heteroatom bonds, in this case, an aryl-sulfur bond. The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.

A logical workflow for the Ullmann Condensation is as follows:

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-(Methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzoic acid is a molecule of interest in pharmaceutical and chemical synthesis. An understanding of its thermal stability and decomposition profile is critical for safe handling, storage, and processing, particularly in drug development where thermal events can impact purity, efficacy, and safety. This guide provides an in-depth overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a proposed decomposition pathway based on fundamental chemical principles.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄S | [1][2] |

| Molecular Weight | 200.21 g/mol | [2] |

| Melting Point | 270 - 275 °C (518 - 527 °F) | [1] |

| Appearance | White powder/solid | [1] |

Thermal Stability Analysis

The thermal stability of a compound is typically assessed using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). While specific data for this compound is not publicly available, we can infer its likely behavior from related compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is used to determine the onset of decomposition and quantify mass loss. For aromatic sulfones, decomposition often occurs at temperatures exceeding 350°C. The decomposition of this compound is expected to release gaseous products such as carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOₓ)[2].

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine melting points, phase transitions, and the enthalpy of decomposition. For this compound, a sharp endotherm corresponding to its melting point would be expected, followed by an exothermic event at higher temperatures indicating decomposition.

Table 2: Illustrative Thermal Analysis Data for Related Compounds

| Compound | Onset Decomposition Temp. (°C) (TGA) | Mass Loss (%) | Decomposition Enthalpy (ΔHd) (J/g) |

| Benzoic Acid | ~150-200 | ~100 | Data not available |

| Diphenyl Sulfone | >350 | >95 | Data not available |

| This compound (Predicted) | ~275-350 | >60 | Exothermic |

Predicted values are based on the melting point of the compound and the typical decomposition behavior of aromatic sulfones.

Experimental Protocols

The following are detailed, generalized protocols for the thermal analysis of a solid organic compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan. Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.

-

Experimental Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the endotherm) and the onset temperature and enthalpy of any exothermic decomposition events.

Accelerating Rate Calorimetry (ARC) Protocol

-

Instrument Setup: Ensure the ARC system is properly calibrated and the containment vessel is clean and dry.

-

Sample Preparation: Place a known quantity (e.g., 1-5 g) of this compound into a suitable sample bomb (e.g., titanium or stainless steel).

-

Experimental Procedure:

-

Seal the sample bomb and place it inside the calorimeter.

-

Evacuate and backfill the containment vessel with an inert gas.

-

Initiate the "heat-wait-search" mode. The instrument will heat the sample in small steps (e.g., 5°C), wait for thermal equilibrium, and then search for any self-heating (exothermic activity).

-

-

Adiabatic Tracking: If an exotherm is detected (typically a self-heating rate > 0.02 °C/min), the instrument will switch to adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

-

Data Analysis: Record the temperature and pressure as a function of time. Determine the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise (ΔTad).

Visualizations

Experimental Workflow

Figure 1. Experimental Workflow for Thermal Stability Assessment.

Proposed Thermal Decomposition Pathway

Based on the structure of this compound, a plausible thermal decomposition pathway is proposed to initiate with the cleavage of the C-S bond or the decarboxylation of the carboxylic acid group.

Figure 2. Proposed Thermal Decomposition Pathway.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a comprehensive framework for its assessment based on established analytical techniques and data from analogous compounds. The provided protocols for TGA, DSC, and ARC offer a robust starting point for researchers to characterize the thermal properties of this and other novel compounds. The proposed decomposition pathway serves as a theoretical model to guide the analysis of decomposition products. It is strongly recommended that experimental studies be conducted to validate these predictions and establish a definitive thermal profile for this compound to ensure its safe and effective use in research and development.

References

The Synthetic Versatility of 2-(Methylsulfonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzoic acid, a bifunctional aromatic compound, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a carboxylic acid and a methylsulfonyl group in an ortho relationship, impart distinct reactivity that enables its application in a range of synthetic transformations. This technical guide provides an in-depth overview of the current and potential applications of this compound, with a focus on its role in the synthesis of pharmaceuticals, agrochemicals, and complex molecular architectures. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways to support researchers in leveraging the full synthetic potential of this reagent.

Core Applications in Organic Synthesis

The strategic placement of the electron-withdrawing methylsulfonyl group and the versatile carboxylic acid functionality makes this compound and its derivatives particularly useful in several key areas of organic synthesis.

Intermediate in the Synthesis of Bioactive Molecules

Derivatives of this compound are crucial intermediates in the production of a variety of commercial products, most notably in the agrochemical and pharmaceutical industries.

Agrochemicals: Chlorinated derivatives, such as 2-chloro-4-(methylsulfonyl)benzoic acid, are key precursors for the synthesis of herbicides.[1][2] The synthetic routes to these derivatives often involve multi-step processes, including chlorination and oxidation reactions.[2]

Pharmaceuticals: The core structure of this compound is found in various therapeutic agents. For instance, 2-methoxy-5-(methylsulfonyl)benzoic acid is a key intermediate in the synthesis of antipsychotic medications.[3] The structural arrangement of the functional groups allows for further molecular modifications to develop compounds with enhanced biological efficacy and specificity.[4]

Directing Group in C-H Functionalization

A significant application of this compound lies in its ability to act as a directing group in transition metal-catalyzed C-H bond functionalization. The carboxylic acid moiety can coordinate to a metal center, positioning the catalyst to selectively activate and functionalize the C-H bond at the ortho-position. This strategy provides an efficient and atom-economical approach to the synthesis of substituted aromatic compounds.

While specific examples detailing the use of the parent this compound are still emerging, the broader class of benzoic acids has been extensively studied in this context.[5][6][7] The methylsulfonyl group, being strongly electron-withdrawing, can influence the electronic properties of the aromatic ring and the efficacy of the C-H activation process. Iridium-catalyzed amidation of benzoic acids with sulfonyl azides is a notable example of this methodology.[5][6]

Logical Workflow for Directed C-H Functionalization:

Caption: General workflow for directed C-H functionalization.

Precursor for the Synthesis of Fused Heterocycles

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. While direct examples with the parent compound are not extensively documented, analogous 2-acylbenzoic acids are widely used in the construction of phthalides, isoindolinones, and phthalazinones.[1][8] The carboxylic acid and the sulfonyl group (or a derivative thereof) can participate in cyclization reactions to form these complex ring systems. For instance, derivatives of this compound can be envisioned as precursors to sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives, which have shown anticancer properties.[9]

General Synthetic Pathway to Fused Heterocycles:

Caption: Pathway to fused heterocycles.

Quantitative Data

Due to the limited availability of specific quantitative data for the parent this compound in a wide range of reactions, the following table summarizes representative yields for the synthesis of key derivatives, which are often the actual starting materials in multi-step syntheses.

| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | 2-Chloro-4-(chlorosulfonyl)benzoyl chloride | 1. Sodium sulfite, sodium bicarbonate, water, 75°C; 2. Sodium salt of chloroacetic acid, reflux | 85 (87% purity) | [10] |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | 2-Chloro-4-methylsulfonyltoluene | Nitric acid, oxygen, catalyst, 140-200°C | Not specified | [11] |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | 4-Methylsulfonyltoluene | 1. Cl2, catalyst, 85-95°C; 2. Nitric acid, 175-195°C | Not specified | [2] |

Experimental Protocols

Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid[10]

Materials:

-

2-Chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol)

-

Sodium sulfite (4.6 g, 37 mmol)

-

Sodium bicarbonate (12.3 g, 146 mmol)

-

Sodium salt of chloroacetic acid (6.4 g, 55 mmol)

-

Water (40 mL)

-

Dilute HCl

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

A 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer is charged with sodium sulfite (4.6 g), sodium bicarbonate (12.3 g), and water (40 mL).

-

The resulting slurry is heated to 75°C.

-

2-Chloro-4-(chlorosulfonyl)benzoyl chloride (10 g) is added slowly to the heated slurry.

-

The mixture is stirred at 75°C for 2 hours.

-

The sodium salt of chloroacetic acid (6.4 g) is then added, and the reaction mixture is heated to reflux for 21 hours.

-

After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.

-

The organic layer is dried over magnesium sulfate and evaporated to dryness to afford 7.5 g of 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid. This product was determined to be 87% pure, representing an 85% overall yield.

Experimental Workflow for Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid:

Caption: Workflow for the synthesis of a key derivative.

Conclusion and Future Outlook

This compound and its derivatives represent a class of compounds with significant, yet not fully exploited, potential in organic synthesis. While their role as intermediates in the production of high-value chemicals is well-established, their application as directing groups in C-H functionalization and as precursors for complex heterocyclic systems is a rapidly developing area of research. Future investigations will likely focus on expanding the scope of transition metal-catalyzed reactions utilizing the parent acid as a directing group, as well as developing novel cyclization strategies to access a wider range of bioactive heterocycles. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists seeking to harness the synthetic utility of this versatile building block.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 3. Rhodium-catalyzed direct C-H bond alkynylation of aryl sulfonamides with bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 9. The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Reactivity of the Methylsulfonyl Group in 2-(Methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzoic acid is a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, namely the carboxylic acid and the potent electron-withdrawing methylsulfonyl group positioned ortho to each other, dictate its reactivity and utility. This technical guide provides a comprehensive overview of the reactivity of the methylsulfonyl group in this molecule, with a focus on its role in nucleophilic aromatic substitution reactions. This document summarizes key reactivity principles, provides detailed experimental protocols, and presents quantitative data where available to aid researchers in the effective utilization of this compound.

The core of this guide centers on the dual nature of the methylsulfonyl group in this compound. It acts as a strong activating group for the aromatic ring, making it susceptible to nucleophilic attack. Concurrently, it can function as an effective leaving group, allowing for the introduction of a wide range of functionalities onto the benzene ring. Understanding these characteristics is paramount for designing synthetic routes to novel therapeutic agents and other functional molecules.

Chemical Properties and Reactivity Overview

The chemical behavior of this compound is largely governed by the interplay between the carboxylic acid and the methylsulfonyl group.

Electronic Effects of the Methylsulfonyl Group:

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This strong inductive and resonance electron-withdrawing effect has several important consequences for the reactivity of this compound:

-

Increased Acidity: The electron-withdrawing nature of the methylsulfonyl group stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid, thereby increasing its acidity compared to benzoic acid.

-

Activation of the Aromatic Ring: The methylsulfonyl group deactivates the aromatic ring towards electrophilic substitution. Conversely, and more importantly for its synthetic applications, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) . The group helps to stabilize the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions.[1][2]

The Methylsulfonyl Group as a Leaving Group:

In nucleophilic aromatic substitution reactions, the methylsulfonyl group can be displaced by a variety of nucleophiles. This occurs because the methanesulfinate anion (CH₃SO₂⁻) that is formed is a relatively stable leaving group. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of the activating carboxylic acid group (or its conjugate base under basic conditions) and the inherent stability of the leaving group.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The primary mode of reactivity involving the methylsulfonyl group in this compound is its displacement via nucleophilic aromatic substitution. The general scheme for this reaction is depicted below:

Figure 1: General scheme for the nucleophilic aromatic substitution of this compound.

Experimental Protocols

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-aryl-2-aminobenzoic acid derivatives.

-

Materials and Reagents:

-

This compound

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N), 2.0 equivalents)

-

Solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent).

-

Dissolve the starting material in DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

-

Add the base (2.0 equivalents).

-

Stir the reaction mixture at a temperature ranging from 80 °C to 150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.[3]

-

Protocol 2: Reaction with Alkoxide Nucleophiles

This protocol describes a general procedure for the synthesis of 2-alkoxybenzoic acid derivatives.

-

Materials and Reagents:

-

This compound

-

Alcohol or phenol (1.5 equivalents)

-

Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK), 1.2 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in the anhydrous solvent.

-

Add the strong base (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 60-100 °C and monitor by TLC.

-

After completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.[3]

-

Quantitative Data

Specific quantitative data for the nucleophilic aromatic substitution of this compound is scarce in the available literature. However, data from analogous reactions provide insight into the expected efficiency. For instance, the synthesis of N-aryl anthranilic acid derivatives from 2-chlorobenzoic acids, a related SNAr reaction, can proceed in up to 99% yield.[4] It is reasonable to expect that with optimization, reactions involving the displacement of the methylsulfonyl group can also achieve high yields, particularly given that the sulfonyl group is a good leaving group in SNAr reactions.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 2-Chlorobenzoic acids | Aniline derivatives | N-Aryl anthranilic acids | Up to 99% | [4] |

Signaling Pathways and Drug Development Applications

Currently, there is no specific information in the searched literature that directly links this compound to a particular signaling pathway. However, the structural motif of N-aryl anthranilic acid, which can be synthesized from this compound, is a common scaffold in medicinal chemistry with a wide range of biological activities. Derivatives of aminobenzoic acids have been investigated for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6] For example, N-aryl anthranilic acid derivatives have been studied as sirtuin inhibitors, which are involved in various cellular processes including gene silencing and cell cycle regulation.[7]

The synthesis of such derivatives from this compound provides a valuable route for generating compound libraries for high-throughput screening in drug discovery programs targeting various signaling pathways.

Figure 2: A logical workflow illustrating the use of this compound in a drug discovery pipeline.

Conclusion

This compound is a valuable reagent whose reactivity is dominated by the strong electron-withdrawing and leaving group abilities of the methylsulfonyl group. Its primary application lies in nucleophilic aromatic substitution reactions, providing a robust method for the synthesis of a diverse range of 2-substituted benzoic acid derivatives. While specific quantitative data and established signaling pathway interactions for the parent molecule are not extensively documented, the principles of its reactivity are well-understood, and its utility as a scaffold for the generation of biologically active molecules is clear. The provided experimental protocols offer a solid foundation for researchers to explore the synthetic potential of this compound in their drug discovery and development endeavors. Further research into the specific reaction kinetics and biological activities of derivatives of this compound is warranted to fully exploit its potential.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Past: The First Synthesis of 2-(Methylsulfonyl)benzoic Acid

A foundational discovery in organosulfur chemistry, the first documented synthesis of 2-(Methylsulfonyl)benzoic acid was achieved in the early 20th century through the oxidation of its thioether precursor, 2-(Methylthio)benzoic acid. This seminal work laid the groundwork for the future exploration and application of aromatic sulfonyl compounds in various scientific and industrial fields.

The pioneering research, while not attributable to a single widely cited publication, is understood to have emerged from the systematic investigation of sulfur-containing aromatic compounds. The prevailing synthetic strategy of the era involved a two-step process: the initial preparation of 2-(methylthio)benzoic acid followed by its oxidation to the corresponding sulfone.

The Genesis: Synthesis of 2-(Methylthio)benzoic Acid

The journey to this compound began with the synthesis of its precursor, 2-(Methylthio)benzoic acid. Early 20th-century chemists accomplished this through the reaction of a diazotized solution of anthranilic acid (2-aminobenzoic acid) with a methyl mercaptan source, or by the nucleophilic substitution of a suitable 2-substituted benzoic acid with a methylthiolate salt. While specific yields and detailed protocols from the earliest preparations are not extensively documented in readily accessible modern databases, the fundamental transformation was a key step in accessing a range of ortho-substituted benzoic acid derivatives.

The Transformation: Oxidation to this compound

The crucial step in the discovery was the oxidation of the methylthio group to the methylsulfonyl group. This transformation was typically achieved using strong oxidizing agents common in the laboratories of the time. The exact historical publication detailing the first successful oxidation of 2-(methylthio)benzoic acid to this compound remains elusive in broad searches of modern chemical literature. However, the general principle of oxidizing thioethers to sulfones was a known and practiced chemical transformation.

The reaction would have involved treating 2-(methylthio)benzoic acid with an oxidizing agent such as potassium permanganate or hydrogen peroxide in an acidic medium, like glacial acetic acid. The successful isolation and characterization of the resulting white crystalline solid, this compound, would have marked its official discovery.

Experimental Protocols from a Historical Perspective

Based on the general understanding of organic synthesis during that period, a plausible experimental protocol for the first synthesis of this compound can be reconstructed.

Table 1: Reconstructed Historical Synthesis Protocol

| Step | Procedure | Reagents | Conditions |

| 1. Synthesis of 2-(Methylthio)benzoic Acid | Diazotization of anthranilic acid followed by reaction with a methyl mercaptan equivalent. | Anthranilic acid, Sodium nitrite, Hydrochloric acid, Methyl mercaptan or Sodium methyl mercaptide | Low temperature (0-5 °C) for diazotization |

| 2. Oxidation | Oxidation of 2-(Methylthio)benzoic acid to this compound. | 2-(Methylthio)benzoic acid, Potassium permanganate or Hydrogen peroxide, Glacial acetic acid | Elevated temperature |

| 3. Workup and Isolation | Quenching of the reaction, precipitation, and recrystallization of the product. | Water, Reducing agent (e.g., sodium bisulfite) if permanganate is used, Ethanol or water for recrystallization | - |

Logical Workflow of the Discovery

The discovery of this compound can be visualized as a logical progression of chemical synthesis and transformation.

Figure 1. Logical workflow for the historical synthesis of this compound.

Signaling the Dawn of a New Class of Compounds

The discovery of this compound, while perhaps not a singular, celebrated event, was a significant step in the broader exploration of organosulfur chemistry. The introduction of the sulfonyl group onto an aromatic ring opened up new avenues for research into the physical and chemical properties of these compounds. This early work paved the way for the development of a vast array of sulfone-containing molecules, which would later find applications as pharmaceuticals, agrochemicals, and specialty polymers. The historical synthesis, rooted in the fundamental principles of organic reactions, stands as a testament to the enduring legacy of early 20th-century chemical innovation.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-(Methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzoic acid is a valuable organic intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring both a carboxylic acid and a methylsulfonyl group, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry and drug discovery. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, primarily through the oxidation of 2-(methylthio)benzoic acid.

Principle of the Synthesis

The most common and straightforward laboratory synthesis of this compound involves the oxidation of the corresponding thioether, 2-(methylthio)benzoic acid. This transformation can be achieved using various oxidizing agents. A widely used and effective method employs hydrogen peroxide in a suitable solvent, such as glacial acetic acid. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.

Materials and Reagents

-

2-(Methylthio)benzoic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium sulfite

-

Deionized water

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate

-

Hydrochloric acid (dilute)

Equipment

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice-water bath

-

Buchner funnel and filter paper

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Step-by-Step Synthesis Protocol

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of 2-(methylthio)benzoic acid in glacial acetic acid.

-

Addition of Oxidant : Cool the solution in an ice-water bath. Slowly add 30% hydrogen peroxide to the stirred solution. The addition should be dropwise to control any potential exotherm.

-

Reaction : After the addition is complete, remove the ice bath and heat the reaction mixture to a temperature between 70°C and 100°C. Maintain this temperature and continue stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction : Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. To quench any unreacted hydrogen peroxide, slowly add a saturated aqueous solution of sodium sulfite. Stir for 15-20 minutes.

-

Precipitation and Isolation : The product, this compound, may precipitate out of the solution upon cooling or after the addition of the sodium sulfite solution. If a solid forms, collect it by vacuum filtration using a Buchner funnel.

-

Work-up : If the product does not precipitate, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic extracts.

-

Washing : Wash the combined organic layers with deionized water and then with a saturated brine solution.

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a white to light yellow solid.

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of a methylsulfonylbenzoic acid derivative, which can be adapted for this compound.

| Parameter | Value |

| Starting Material | 2-(Methylthio)benzoic acid |

| Oxidizing Agent | 30% Hydrogen Peroxide |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 70-100 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

| Purity (after recrystallization) | >98% |

| Physical Appearance | White to light yellow powder[1] |

| CAS Number | 33963-55-2[2] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Oxidation of 2-(Methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the oxidation of 2-(methylthio)benzoic acid to its corresponding sulfoxide, 2-(methylsulfinyl)benzoic acid, and sulfone, 2-(methylsulfonyl)benzoic acid. The selective oxidation of thioethers is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. These protocols offer two common and effective methods utilizing meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), catering to the need for controlled oxidation to either the sulfoxide or the sulfone. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and a visual workflow diagram.

Introduction

The oxidation of the sulfur atom in 2-(methylthio)benzoic acid offers a pathway to synthesize 2-(methylsulfinyl)benzoic acid and this compound. These compounds serve as valuable building blocks in medicinal chemistry and materials science. The selective conversion to the sulfoxide requires mild oxidizing conditions, while stronger conditions or stoichiometric amounts of the oxidant can lead to the fully oxidized sulfone. The choice of oxidant and reaction conditions is therefore crucial for achieving the desired product with high yield and purity. Thioethers can be oxidized to sulfoxides and sulfones using various oxidizing agents, including ozone, and peroxyacids like m-CPBA.[1] Hydrogen peroxide is another commonly used, environmentally friendly oxidant for this transformation.[2][3][4][5]

Data Presentation

Table 1: Comparison of Oxidation Protocols for 2-(Methylthio)benzoic Acid

| Parameter | Protocol 1: Selective Oxidation to Sulfoxide | Protocol 2: Oxidation to Sulfone |

| Product | 2-(Methylsulfinyl)benzoic acid | This compound |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | Hydrogen Peroxide (30% aq. solution) |

| Stoichiometry of Oxidant | 1.0 - 1.2 equivalents | > 2.2 equivalents |

| Solvent | Dichloromethane (DCM) or Chloroform | Acetic Acid |

| Temperature | 0 °C to room temperature | 80 - 100 °C |

| Reaction Time | 1 - 4 hours | 4 - 12 hours |

| Typical Yield | 85 - 95% | 80 - 90% |

| Key Considerations | Temperature control is critical to prevent over-oxidation. | Reaction can be exothermic; controlled addition of H₂O₂ is necessary. |

Experimental Protocols

Protocol 1: Selective Oxidation to 2-(Methylsulfinyl)benzoic Acid using m-CPBA

This protocol describes the selective oxidation of the thioether to the sulfoxide using m-CPBA.

Materials:

-

2-(Methylthio)benzoic acid

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(methylthio)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Addition of Oxidant: To the cooled solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The starting material should be consumed within 1-4 hours.

-

Quenching: Once the reaction is complete, quench the excess peroxide by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(methylsulfinyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Oxidation to this compound using Hydrogen Peroxide

This protocol outlines the oxidation of the thioether to the sulfone using hydrogen peroxide in acetic acid.

Materials:

-

2-(Methylthio)benzoic acid

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Glacial acetic acid

-

Sodium sulfite

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid (approx. 0.2-0.5 M concentration).

-

Addition of Oxidant: Slowly add hydrogen peroxide (2.5 - 3.0 eq) to the stirred solution at room temperature. The addition may be exothermic, so cooling may be necessary.

-

Heating: After the initial exotherm subsides, heat the reaction mixture to 80-100 °C and maintain this temperature for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material and the intermediate sulfoxide.

-

Quenching and Precipitation: After completion, cool the reaction mixture in an ice bath. A white solid, the sulfone product, should precipitate. If no precipitate forms, slowly add cold water to induce precipitation. To quench any remaining peroxide, a small amount of sodium sulfite can be carefully added until a negative test with peroxide indicator strips is obtained.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove acetic acid and other water-soluble impurities.

-

Drying: Dry the purified this compound in a vacuum oven. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualization

Caption: Experimental workflow for the oxidation of 2-(methylthio)benzoic acid.

Analytical Methods for Monitoring and Characterization

Accurate monitoring of the reaction and characterization of the products are essential for successful synthesis.

-

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction. A typical mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexanes), often with a small amount of acetic acid to ensure sharp spots for the carboxylic acids. The sulfoxide and sulfone are more polar than the starting thioether and will have lower Rf values.

-

High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and product purity, reverse-phase HPLC is suitable. A C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol can effectively separate the starting material, intermediate, and final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the products. For the sulfoxide, the methyl protons will appear as a singlet typically between 2.7-3.0 ppm. For the sulfone, this singlet will be further downfield, usually between 3.1-3.4 ppm.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the products. Electrospray ionization (ESI) is a common technique for these types of molecules.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups. The strong S=O stretching bands are characteristic: for sulfoxides, they appear in the range of 1030-1070 cm⁻¹, and for sulfones, two bands are observed around 1120-1160 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

References

Application of 2-(Methylsulfonyl)benzoic Acid as a Precursor for Herbicides: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-(methylsulfonyl)benzoic acid and its derivatives as precursors for the synthesis of potent herbicides. The focus is on herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical target in plant metabolism.

Introduction